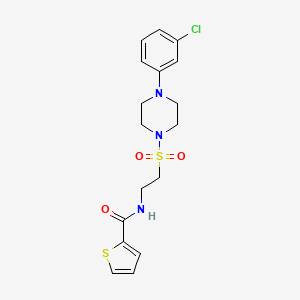
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide, also known as TAK-063, is a novel antipsychotic drug that has shown promising results in preclinical studies. TAK-063 is a selective antagonist of the dopamine D3 receptor, which is believed to play a key role in the pathophysiology of schizophrenia.
Wirkmechanismus
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a selective antagonist of the dopamine D3 receptor, which is highly expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of the D3 receptor, N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide may reduce the hyperdopaminergic state that is believed to contribute to the positive symptoms of schizophrenia.
Biochemical and Physiological Effects
In addition to its effects on the D3 receptor, N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide has been shown to modulate the activity of other neurotransmitter systems, including serotonin and glutamate. N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide has also been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is its selectivity for the D3 receptor, which may reduce the risk of off-target effects. However, N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide has a relatively short half-life and may require multiple daily dosing in clinical studies. Additionally, N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide has not yet been tested in humans and its safety profile is not well established.
Zukünftige Richtungen
Future research on N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide may focus on its potential use in combination with other antipsychotic drugs or cognitive enhancers. N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide may also be studied in other psychiatric disorders, such as bipolar disorder and major depressive disorder. Finally, further studies are needed to establish the safety and efficacy of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide in humans.
Synthesemethoden
The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide involves several steps, including the reaction of 3-chlorophenylpiperazine with 2-bromoethylsulfonylacetate, followed by the reaction of the resulting compound with 2-thiophenecarboxylic acid. The final product is obtained after purification by column chromatography and recrystallization. The purity of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is typically greater than 99%.
Wissenschaftliche Forschungsanwendungen
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide has been extensively studied in preclinical models of schizophrenia. In animal studies, N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide has been shown to improve cognitive function and reduce the positive and negative symptoms of schizophrenia. N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide has also been shown to have a lower risk of extrapyramidal side effects compared to traditional antipsychotic drugs.
Eigenschaften
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S2/c18-14-3-1-4-15(13-14)20-7-9-21(10-8-20)26(23,24)12-6-19-17(22)16-5-2-11-25-16/h1-5,11,13H,6-10,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVCTNCYSLPDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


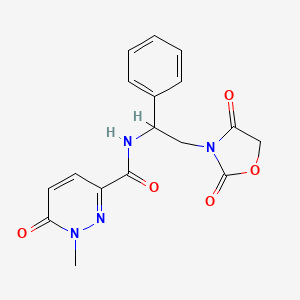
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2685599.png)


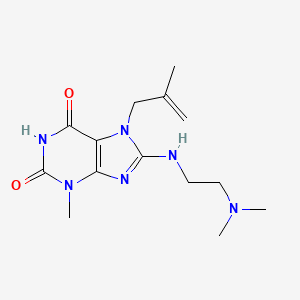
![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2685603.png)
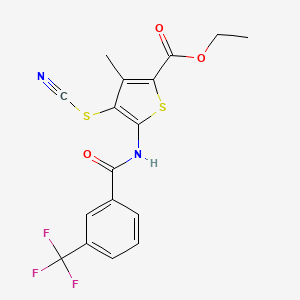
![2-(5-((4-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2685605.png)
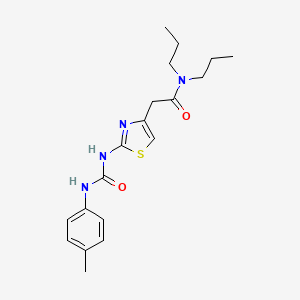
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2685612.png)
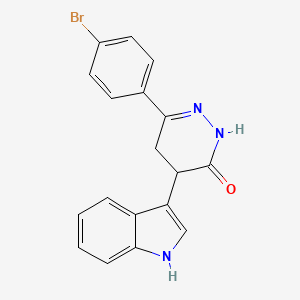
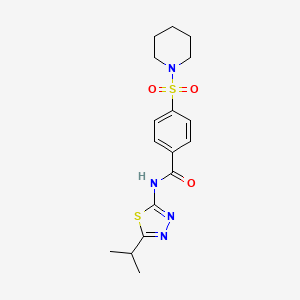
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2685620.png)